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Compound of Interest

Compound Name:
2-Fluoro-4-hydroxy-3-

methoxypyridine

CAS No.: 1184172-38-0

Cat. No.: B3217707

Get Quote

Executive Summary & Chemical Profile[1][2][3]
2-Fluoro-4-hydroxy-3-methoxypyridine (CAS: 1184172-38-0) is a specialized heterocyclic

building block predominantly used in the optimization of kinase inhibitors and GPCR ligands. Its

structural uniqueness lies in the specific substitution pattern: the 2-fluorine atom modulates the

basicity of the pyridine nitrogen (lowering pKa) and enhances metabolic stability against

oxidation, while the 3-methoxy group provides steric bulk and hydrogen-bond acceptance. The

4-hydroxyl group serves as a versatile "handle" for further functionalization, typically via ether

formation (Mitsunobu or

reactions).
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Parameter Specification

IUPAC Name 2-Fluoro-3-methoxy-4-pyridinol

CAS Number 1184172-38-0

Molecular Formula C₆H₆FNO₂

Molecular Weight 143.12 g/mol

Appearance Off-white to pale yellow solid

Purity Standard 96% (HPLC)

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

water

Tautomerism
Exists in equilibrium with 2-fluoro-3-methoxy-

1H-pyridin-4-one

Market Intelligence: Supply Chain & Pricing
The market for this specific isomer is characterized by low availability and high unit cost. It is

not a commodity chemical but a high-value intermediate. Most major distributors act as

aggregators for smaller synthesis houses.

Supplier Matrix & Pricing Analysis (Q1 2026 Estimates)
The following data reflects current market rates for research-grade material.

Supplier Catalog / SKU Pack Size Price (USD) Lead Time

MilliporeSigma AOB640095763 250 mg $339.25 7 Days

MilliporeSigma AOB640095763 1 g $679.65 7 Days

AOBChem 25537 250 mg $168.00 In Stock

AOBChem 25537 1 g $337.00 In Stock

Specialty CROs Custom Quote 10 g+ Inquire 4-6 Weeks
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Sourcing Strategy: For quantities under 1 gram, AOBChem offers the most competitive pricing.

For scale-up (>10g), the cost per gram via catalog suppliers is prohibitive ($300,000+/kg). In

such cases, custom synthesis or in-house production (see Section 3) is the mandatory strategic

choice.

Technical Deep Dive: Synthesis & Manufacturing
Due to the high commercial cost, in-house synthesis is a viable strategy for medicinal chemistry

programs requiring gram-scale quantities.

The "Make vs. Buy" Decision Matrix

Need CAS 1184172-38-0

Quantity Required?

BUY (Catalog)
Speed: High
Cost: High

< 1 gram

MAKE (In-House)
Speed: Low
Cost: Low

> 5 grams

Precursor: 4-Cl-2-F-3-OMe-Pyridine
Risk: Regioselectivity (2-F loss)

Route A: Hydrolysis

Precursor: 2-F-3-OMe-Pyridine
Method: Lithiation/Boronation/Oxidation

Yield: High

Route B: DOM (Preferred)

Click to download full resolution via product page

Figure 1: Strategic decision tree for sourcing 2-Fluoro-4-hydroxy-3-methoxypyridine.
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Recommended Synthetic Route: Directed Ortho
Metalation (DOM)
The most reliable route to the 4-hydroxy derivative avoids the ambiguity of nucleophilic

substitution on poly-halogenated pyridines. Instead, it utilizes Directed Ortho Metalation (DOM)

starting from the commercially available precursor 2-Fluoro-3-methoxypyridine (CAS 163234-

74-0).

Mechanism
The 3-methoxy group acts as a Directed Metalation Group (DMG). Lithium-halogen exchange

is not required; instead, the base (LDA) removes the proton at the C4 position (ortho to the

methoxy group). The C2 position is blocked by Fluorine, and C4 is electronically activated.

Experimental Protocol
Reagents:

Precursor: 2-Fluoro-3-methoxypyridine (1.0 eq)

Base: Lithium Diisopropylamide (LDA) (1.2 eq)

Electrophile: Trimethyl borate (B(OMe)₃) (1.5 eq)

Oxidant: Hydrogen Peroxide (30% aq), NaOH.

Solvent: Anhydrous THF.

Step-by-Step Methodology:

Step 1 (Lithiation): Cool a solution of 2-Fluoro-3-methoxypyridine in dry THF to -78°C

under Argon. Add LDA dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the

4-lithio species.

Step 2 (Borylation): Add Trimethyl borate dropwise. Allow the mixture to warm to 0°C over

2 hours. This forms the aryl boronate intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3217707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3 (Oxidation): Dissolve the residue in acetic acid or dilute NaOH. Add Hydrogen

Peroxide dropwise at 0°C. Stir at room temperature for 2 hours.

Step 4 (Workup): Quench with saturated sodium thiosulfate (to destroy excess peroxide).

Acidify to pH 5-6 to precipitate the pyridinol (or extract with Ethyl Acetate).

Validation:

1H NMR (DMSO-d6): Look for the disappearance of the C4 proton and the appearance of

a broad singlet (OH).

MS (ESI): m/z 144.1 [M+H]+.

Application in Drug Discovery
This molecule is primarily used to install the 2-fluoro-3-methoxypyridine-4-yloxy motif.

Structure-Activity Relationship (SAR) Logic
2-Fluoro: Reduces the electron density of the pyridine ring, lowering the pKa of the pyridine

nitrogen. This reduces the likelihood of protonation at physiological pH, potentially improving

membrane permeability and reducing hERG liability compared to non-fluorinated analogs.

3-Methoxy: Induces a conformational twist if adjacent to bulky groups, or acts as a specific

H-bond acceptor in the kinase hinge region.

4-Ether Linkage: The hydroxyl group is almost exclusively used to couple to aryl halides (

) or alcohols (Mitsunobu) to build larger scaffolds.

Reaction Pathway Diagram[3][5][6]

2-Fluoro-4-hydroxy-
3-methoxypyridine

(CAS 1184172-38-0)
Mitsunobu Conditions
(PPh3, DIAD, THF)

R-OH 
(Alcohol)

Ether Linked Drug Scaffold
(Kinase Inhibitor)

C-O Bond Formation
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Click to download full resolution via product page

Figure 2: Typical functionalization pathway via Mitsunobu coupling.

Quality Control & Handling
Safety Profile (GHS Classifications)

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Handling Precautions
Acidity: As a pyridinol, the compound is weakly acidic. Avoid strong bases during storage to

prevent salt formation unless intended.

Stability: The 2-Fluoro group is susceptible to nucleophilic attack by strong nucleophiles

(e.g., thiols, alkoxides) under forcing conditions. Reactions targeting the 4-OH group should

be conducted under mild conditions (e.g., Mitsunobu or mild base alkylation) to preserve the

2-F substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com
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